molecular formula C8H12N2O B13014710 (R)-2-Amino-2-(6-methylpyridin-3-yl)ethanol

(R)-2-Amino-2-(6-methylpyridin-3-yl)ethanol

Cat. No.: B13014710
M. Wt: 152.19 g/mol
InChI Key: UOABAZVGJCSWOV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(6-methylpyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a methyl group at the 6-position and an aminoethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(6-methylpyridin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridine.

    Functional Group Introduction: The aminoethanol group is introduced through a series of reactions, including alkylation and reduction.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to reduce intermediates.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

    Crystallization: Purifying the compound through crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(6-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyridines and amino alcohol derivatives.

Scientific Research Applications

®-2-Amino-2-(6-methylpyridin-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(6-methylpyridin-3-yl)ethanol: The racemic mixture of the compound.

    2-Amino-2-(pyridin-3-yl)ethanol: A similar compound without the methyl group.

    2-Amino-2-(6-chloropyridin-3-yl)ethanol: A similar compound with a chlorine substituent.

Uniqueness

®-2-Amino-2-(6-methylpyridin-3-yl)ethanol is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its biological activity and chemical reactivity.

This detailed article provides a comprehensive overview of ®-2-Amino-2-(6-methylpyridin-3-yl)ethanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2R)-2-amino-2-(6-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-3-7(4-10-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1

InChI Key

UOABAZVGJCSWOV-QMMMGPOBSA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@H](CO)N

Canonical SMILES

CC1=NC=C(C=C1)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.